
1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structural properties and diverse applications It features a trifluoromethyl group attached to an ethanone backbone, with two chlorine atoms and a methyl group on the phenyl ring
準備方法
The synthesis of 1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-dichloro-5-methylphenyl derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methylphenyl)propan-1-ol: This compound has a similar phenyl ring substitution pattern but differs in the functional group attached to the carbon chain.
1-(2,4-Dichloro-5-methylphenyl)-2-methylpropan-1-ol: Another similar compound with a different alkyl substitution on the carbon chain. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and applications.
特性
分子式 |
C9H5Cl2F3O |
|---|---|
分子量 |
257.03 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3 |
InChIキー |
DKCAIEJZBJFYAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


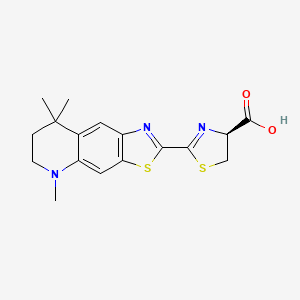

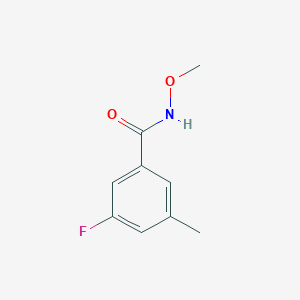
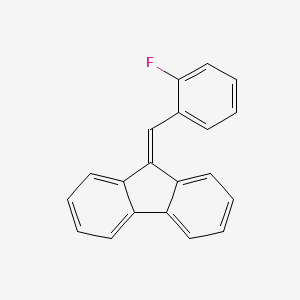
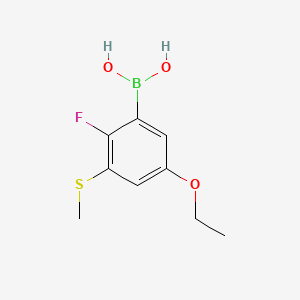
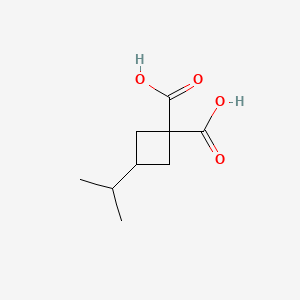
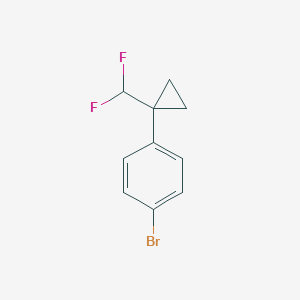
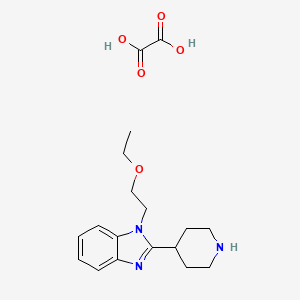
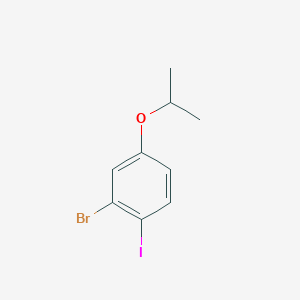
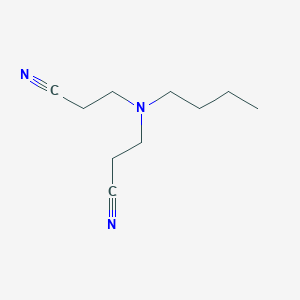
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
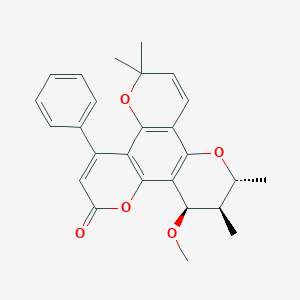
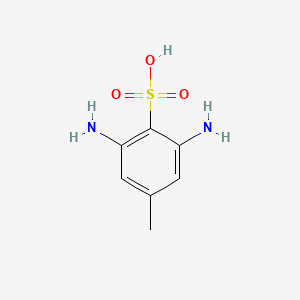
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
